![molecular formula C17H14BrClO5 B271091 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has potential applications in drug discovery and development. It has been studied for its anticancer and antifungal properties. In addition, it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause changes in biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth. It may also affect the levels of certain neurotransmitters in the brain, which could have implications for its potential use in treating neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments include its potential as a therapeutic agent for cancer and other diseases. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research on 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate include investigating its potential use in combination with other drugs for cancer treatment. In addition, further research is needed to fully understand its mechanism of action and potential use in treating neurodegenerative disorders.
Méthodes De Synthèse
The synthesis method of 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 4-chlorophenylacetic acid with ethyl chloroformate to form an intermediate compound. This intermediate compound is then reacted with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid to form the final product.
Propriétés
Formule moléculaire |
C17H14BrClO5 |
|---|---|
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C17H14BrClO5/c18-14-9-5-10-13(17(22)24-15(10)14)12(9)16(21)23-6-11(20)7-1-3-8(19)4-2-7/h1-4,9-10,12-15H,5-6H2 |
Clé InChI |
FAIPMBWJCYMTIR-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






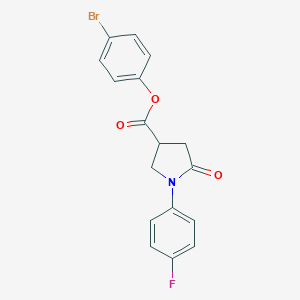
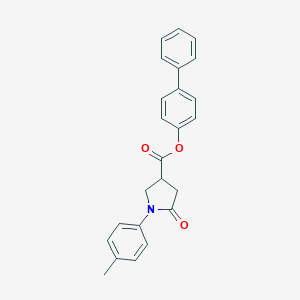


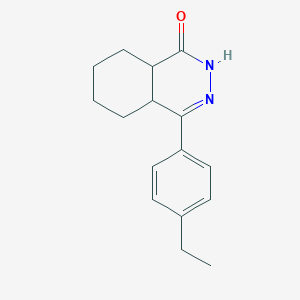
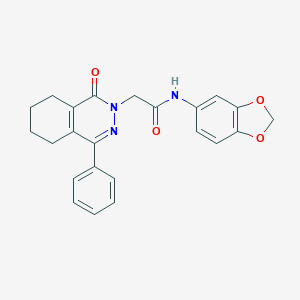
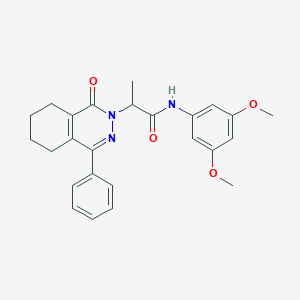
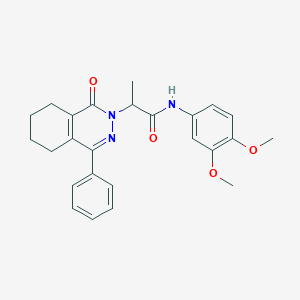
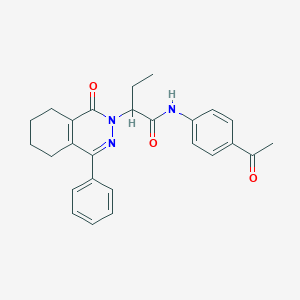
![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)
